molecular formula C9H14O B577046 Isophorone-d8 CAS No. 14397-59-2

Isophorone-d8

Cat. No.: B577046
CAS No.: 14397-59-2
M. Wt: 146.259
InChI Key: HJOVHMDZYOCNQW-WOACEMEVSA-N
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Description

Isophorone-d8 is a deuterated form of isophorone, a cyclic ketone with the molecular formula C9H6D8O. It is a colorless liquid with a characteristic odor and is used as a solvent and intermediate in organic synthesis . The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isophorone-d8 can be synthesized through the deuteration of isophorone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of isophorone typically involves the catalytic hydrogenation of acetone to form mesityl oxide, which is then further hydrogenated to produce isophorone. The deuterated version follows a similar pathway but uses deuterated reagents to achieve the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Isophorone-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Scientific Research Applications

Isophorone-d8 is used in various scientific research applications, including:

    Chemistry: As a solvent and intermediate in organic synthesis.

    Biology: In studies involving isotopic labeling to trace metabolic pathways.

    Medicine: In the development of pharmaceuticals and drug delivery systems.

    Industry: As a solvent in coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of isophorone (3-methyl-D3, 2,4,4,6,6-D5) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect reaction rates and mechanisms, providing insights into the behavior of the non-deuterated analogs. This isotopic labeling allows researchers to study reaction intermediates and transition states in greater detail .

Comparison with Similar Compounds

Similar Compounds

    Isophorone: The non-deuterated version of the compound.

    Mesityl Oxide: An intermediate in the synthesis of isophorone.

    Dihydroisophorone: A reduced form of isophorone.

Uniqueness

Isophorone-d8 is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The presence of deuterium atoms provides a distinct advantage in tracing and analyzing chemical reactions compared to its non-deuterated counterparts .

Properties

IUPAC Name

2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOVHMDZYOCNQW-WOACEMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183694
Record name 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14397-59-2
Record name 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14397-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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